molecular formula C19H15ClN4O3 B11619776 5-chloro-N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide

5-chloro-N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide

Cat. No.: B11619776
M. Wt: 382.8 g/mol
InChI Key: LVTAYINTHDKBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-CHLORO-N’-[(3Z)-1-(3-CYANOPROPYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation of a substituted isatin with a hydrazide derivative. One common method includes the reaction of 5-chloroisatin with 3-cyanopropylhydrazine in the presence of a suitable solvent such as ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 5-CHLORO-N’-[(3Z)-1-(3-CYANOPROPYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound is known to bind to specific enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects . For example, it may inhibit the activity of certain kinases or proteases, which are involved in the progression of cancer and viral infections .

Properties

Molecular Formula

C19H15ClN4O3

Molecular Weight

382.8 g/mol

IUPAC Name

5-chloro-N-[1-(3-cyanopropyl)-2-hydroxyindol-3-yl]imino-2-hydroxybenzamide

InChI

InChI=1S/C19H15ClN4O3/c20-12-7-8-16(25)14(11-12)18(26)23-22-17-13-5-1-2-6-15(13)24(19(17)27)10-4-3-9-21/h1-2,5-8,11,25,27H,3-4,10H2

InChI Key

LVTAYINTHDKBEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CCCC#N)O)N=NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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